molecular formula C20H18N6O3S2 B1665974 AMG-151 free base CAS No. 1138669-65-4

AMG-151 free base

Cat. No. B1665974
M. Wt: 454.5 g/mol
InChI Key: PCOMIRCNMMNOAP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-151 is a glucokinase activator, which decreases fasting and postprandial glycaemia.

Scientific Research Applications

  • Glucose Homeostasis in Type 2 Diabetes : AMG-151, known as a glucokinase activator, has been studied for its role in regulating fasting plasma glucose levels in patients with type 2 diabetes. A study demonstrated that AMG-151 significantly reduced fasting plasma glucose when administered twice daily in patients with type 2 diabetes treated with metformin (Katz et al., 2016).

  • Transdermal Drug Delivery : Research has explored the development of a drug-in-adhesive transdermal patch for S-amlodipine free base. The study aimed to optimize formulation parameters for efficient transdermal delivery, with findings suggesting that such a patch could maintain plasma levels of the medication for extended periods (Sun et al., 2009).

  • Pharmaceutical Formulation and Solubility : The formation of co-crystals with other compounds, such as sorbic acid, has been studied to improve the solubility and pharmacokinetic properties of water-insoluble compounds like AMG 517. This approach can enhance the bioavailability of the drug (Bak et al., 2008).

  • Material Science and Engineering : AMG-151 has been referenced in the context of material science and engineering, specifically in studies focusing on the development of heat-pipe reactors and computational fluid dynamics research. These studies don't directly involve AMG-151 but reference similar nomenclature in their methodologies or materials used (King & El-Genk, 2005); (Mowat et al., 2016).

  • Biomedical Applications : The development of biomaterials based on mussel adhesive proteins fused with RGD peptide has been researched for potential applications in cell adhesion, important for cell culture and tissue engineering. This research indirectly relates to AMG-151 through its association with adhesive proteins (Hwang et al., 2007).

properties

CAS RN

1138669-65-4

Product Name

AMG-151 free base

Molecular Formula

C20H18N6O3S2

Molecular Weight

454.5 g/mol

IUPAC Name

(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChI Key

PCOMIRCNMMNOAP-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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